

Physical and chemical properties of Hepta-1,4-diyn-3-ol

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Compound of Interest

Compound Name: Hepta-1,4-diyn-3-ol

Cat. No.: B12947957

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Technical Guide: Hepta-1,4-diyn-3-ol

Version: 1.0

Disclaimer

This document provides a summary of available information on **Hepta-1,4-diyn-3-ol**. It is intended for use by qualified researchers, scientists, and drug development professionals. A significant portion of the data presented herein is computationally derived, as experimental data for this specific compound is limited in publicly available scientific literature. All handling and experimental procedures should be conducted with appropriate safety precautions and under the supervision of trained personnel.

Introduction

Hepta-1,4-diyn-3-ol is a propargylic alcohol containing two alkyne functional groups. Its structure suggests potential for a variety of chemical transformations, making it a molecule of interest in synthetic chemistry. This guide summarizes the known physical and chemical properties of **Hepta-1,4-diyn-3-ol**, provides predicted spectral information, and outlines general experimental protocols relevant to its synthesis and handling based on the chemistry of related compounds. Due to a lack of specific studies on the biological activity of **Hepta-1,4-diyn-3-ol**, this aspect is not covered in this guide.

Chemical and Physical Properties

Experimental data on the physical properties of **Hepta-1,4-diyn-3-ol**, such as melting point, boiling point, and solubility, are not readily available in the surveyed literature. The following tables present a combination of identifiers and computationally predicted properties sourced from the PubChem database[1][2].

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	hepta-1,4-diyn-3-ol[1][2]
Molecular Formula	C ₇ H ₈ O[1][2]
CAS Number	1823328-49-9[1][2]
PubChem CID	23464986[1][2]
SMILES	<chem>CCC#CC(C#C)O</chem> [1][2]
InChI	InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3[1][2]
InChIKey	MIHHNBPNPGKCVMY-UHFFFAOYSA-N[1][2]

Table 2: Computed Physical and Chemical Properties

Property	Value	Source
Molecular Weight	108.14 g/mol	PubChem[1][2]
XLogP3	0.9	PubChem[1][2]
Hydrogen Bond Donor Count	1	PubChem[1][2]
Hydrogen Bond Acceptor Count	1	PubChem[1][2]
Rotatable Bond Count	2	PubChem[1][2]
Exact Mass	108.057514874 Da	PubChem[1][2]
Topological Polar Surface Area	20.2 Å ²	PubChem[1][2]
Heavy Atom Count	8	PubChem[1][2]
Complexity	159	PubChem[1][2]

Reactivity and Chemical Behavior

The chemical reactivity of **Hepta-1,4-diyn-3-ol** is dictated by its three main functional groups: the hydroxyl group, the terminal alkyne, and the internal alkyne.

- **Hydroxyl Group:** The alcohol functionality can undergo typical reactions such as oxidation to a ketone, esterification, and etherification. It also imparts a degree of polarity to the molecule.
- **Terminal Alkyne:** The acidic proton on the terminal alkyne can be deprotonated by a strong base to form a metal acetylide. This nucleophile can then participate in various carbon-carbon bond-forming reactions.
- **Internal Alkyne:** Both the internal and terminal alkynes can undergo addition reactions (e.g., hydrogenation, halogenation) and participate in metal-catalyzed cross-coupling reactions. The presence of two alkyne moieties offers the potential for polymerization or the synthesis of more complex cyclic or macrocyclic structures.

Propargylic alcohols, in general, are known to undergo a variety of transformations, including rearrangement reactions (e.g., Meyer-Schuster rearrangement), substitutions, and additions.

Predicted Spectral Data

As experimental spectra for **Hepta-1,4-diyn-3-ol** are not available, the following are predictions based on the characteristic spectral regions for its functional groups.

¹H NMR Spectroscopy (Predicted)

- -OH: A broad singlet, chemical shift is solvent-dependent.
- $\equiv\text{C-H}$ (terminal alkyne): A singlet or a narrow triplet (if coupled to the propargylic proton) around δ 2.0-3.0 ppm.
- -CH(OH)- (propargylic proton): A multiplet, likely coupled to the protons of the adjacent ethyl group and potentially the terminal alkyne proton.
- $-\text{C}\equiv\text{C}-\text{CH}_2-\text{CH}_3$: The methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) protons of the ethyl group would appear as a quartet and a triplet, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

- $-\text{C}\equiv\text{C}-$ (alkynyl carbons): Four distinct signals are expected in the region of δ 65-90 ppm.
- -CH(OH)-: A signal in the δ 50-80 ppm range.
- $-\text{CH}_2-\text{CH}_3$: Signals for the ethyl group carbons would appear in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

- O-H stretch: A strong, broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ [\[3\]](#).
- $\equiv\text{C-H}$ stretch (terminal alkyne): A sharp, and typically weak to medium, absorption around 3300 cm^{-1} [\[3\]](#)[\[4\]](#).
- $-\text{C}\equiv\text{C}-$ stretch: Weak to medium sharp bands in the $2100\text{-}2260\text{ cm}^{-1}$ region. The terminal alkyne stretch is typically more intense than the internal one[\[4\]](#).

- C-O stretch: A strong band in the 1000-1260 cm^{-1} region.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of **Hepta-1,4-diyn-3-ol** would be expected to show a molecular ion peak (M^+) at $m/z = 108$. Common fragmentation patterns for alcohols include:

- α -cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which would result in the loss of an ethyl or a propargyl radical.
- Dehydration: Loss of a water molecule ($M-18$), leading to a fragment at $m/z = 90$ [\[1\]](#)[\[5\]](#)[\[6\]](#).

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of **Hepta-1,4-diyn-3-ol** are not documented in the searched literature. However, a general approach to its synthesis can be inferred from standard organic chemistry methods for the preparation of propargylic alcohols.

General Synthetic Approach: Alkynylation of an Aldehyde

A common method for the synthesis of propargylic alcohols is the addition of a metal acetylide to an aldehyde or ketone. For **Hepta-1,4-diyn-3-ol**, a plausible route would involve the reaction of pent-1-ynal with ethynylmagnesium bromide or a similar ethynyl anion equivalent.

Reaction Scheme:

Followed by aqueous workup to yield the final product.

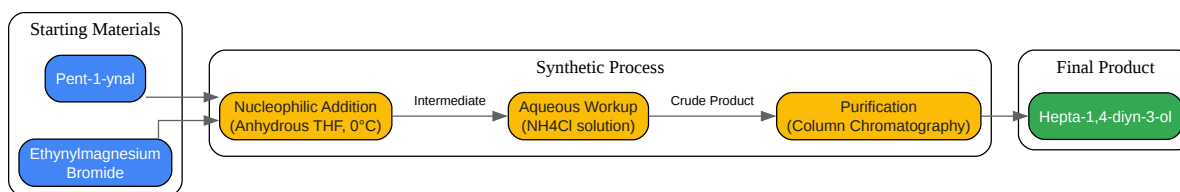
General Procedure:

- Preparation of the Grignard Reagent: Ethynylmagnesium bromide is typically prepared by bubbling acetylene gas through a solution of a Grignard reagent like ethylmagnesium bromide in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
- Addition to Aldehyde: The aldehyde (pent-1-ynal) is dissolved in an anhydrous aprotic solvent and cooled in an ice bath. The prepared Grignard reagent is then added dropwise

under an inert atmosphere (e.g., nitrogen or argon).

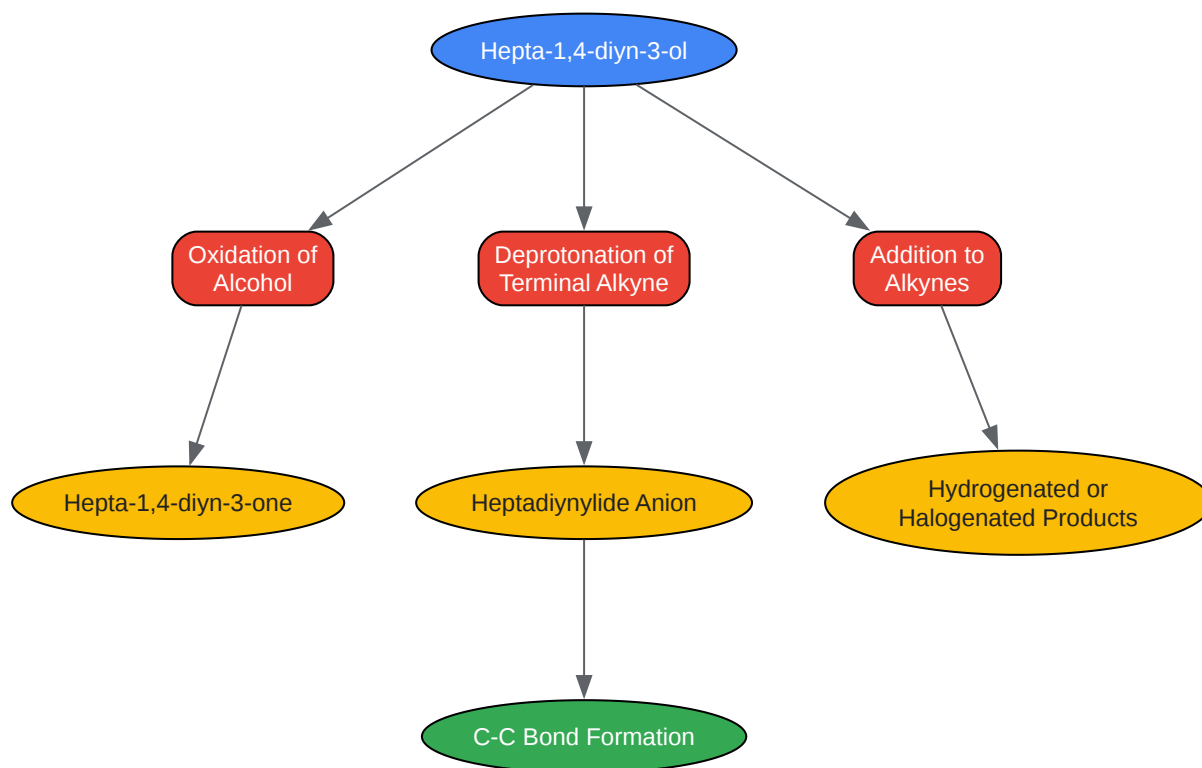
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Visualizations



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Caption: General workflow for the synthesis of **Hepta-1,4-diyn-3-ol**.



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Caption: Potential reactivity pathways of **Hepta-1,4-diyn-3-ol**.

Safety and Handling

Specific safety and handling data for **Hepta-1,4-diyn-3-ol** are not available. However, based on its structure as a propargylic alcohol, the following general precautions should be taken:

- **Flammability:** The compound is likely flammable. Handle away from open flames and sparks.
- **Toxicity:** The toxicological properties are unknown. It should be handled with care, avoiding skin contact, inhalation, and ingestion. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

- Instability: Propargylic alcohols can be unstable, especially in the presence of bases or upon heating, which can induce polymerization. Store in a cool, dark place.

Always consult a comprehensive safety data sheet (SDS) for any chemical before use. Since a specific SDS for **Hepta-1,4-diyn-3-ol** is not readily available, an SDS for a structurally related compound should be consulted for general guidance.

Conclusion

Hepta-1,4-diyn-3-ol is a molecule with interesting synthetic potential due to its multiple functional groups. However, there is a notable lack of experimental data regarding its physical, chemical, and biological properties. The information provided in this guide is largely based on computational predictions and the known chemistry of related propargylic alcohols and alkynes. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

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